molecular formula C5H4ClNO2S B029025 Pyridine-2-sulfonyl Chloride CAS No. 66715-65-9

Pyridine-2-sulfonyl Chloride

Cat. No.: B029025
CAS No.: 66715-65-9
M. Wt: 177.61 g/mol
InChI Key: JQJOGAGLBDBMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a colorless to pale yellow oil or low-melting solid that is hygroscopic and sensitive to moisture and temperature . This compound is widely used in organic synthesis, particularly in sulfonylation reactions, where it acts as a sulfonylating agent.

Mechanism of Action

Target of Action

Pyridine-2-sulfonyl Chloride is a chemical compound that is primarily used as a reagent in organic synthesis . It is known to interact with various organic compounds, particularly alcohols . The primary targets of this compound are the hydroxyl groups present in these compounds .

Mode of Action

The interaction of this compound with its targets involves a nucleophilic substitution reaction . In the presence of a base such as pyridine, it can convert alcohols into alkyl chlorides . This reaction can proceed via two different mechanisms: S_N2 (bimolecular nucleophilic substitution) or S_Ni (nucleophilic substitution with internal return), depending on the structure of the alcohol .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the conversion of alcohols to alkyl chlorides, it can affect the distribution of functional groups within a molecule, thereby influencing the molecule’s reactivity and properties .

Result of Action

The result of this compound’s action is the transformation of one organic compound into another. For example, it can convert an alcohol into an alkyl chloride . This transformation can be used to modify the properties of the original compound, potentially making it more useful for certain applications.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base can promote its reaction with alcohols . Additionally, it is sensitive to moisture and temperature, which can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-sulfonyl chloride can be synthesized through the reaction of pyridine with chlorosulfonic acid. The reaction typically involves heating pyridine with chlorosulfonic acid under anhydrous conditions, followed by purification and crystallization to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing pyridine-2-sulfonic acid. This reaction is carried out in multiple divided portions, either stepwise or continuously, to produce this compound with high yield and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pyridine-2-sulfonyl chloride is unique due to its ability to introduce sulfonyl groups into aromatic systems, particularly pyridine derivatives. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates .

Properties

IUPAC Name

pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJOGAGLBDBMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396412
Record name Pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66715-65-9
Record name Pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINE-2-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hypochlorite solution (conc., 62 ml) was added dropwise to a stirred solution of pyridine-2-thiol (1.0 g, 8.995 mmol) dissolved in H2SO4 (25 ml) at 0° C. The mixture was stirred for 30 min, water (15 ml) added and the mixture extracted with DCM. The organic phases were combined, dried (MgSO4) and concentrated in vacuo gave the title compound (800 mg, 50%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

Under ice-cooling, 2-mercaptopyridine (2.0 g) was added to sulfuric acid (50 mL). To the mixture was added dropwise an aqueous sodium hypochlorite solution (chlorine content 5%, 126 mL) over 1.5 hr, and the mixture was further stirred at the same temperature for 30 min. The reaction mixture was diluted with water (100 mL), and extracted with dichloromethane. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a colorless oil (yield 2.45 g, 77%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

2-Mercaptopyridine (126 mg, 1 mmol) was dissolved in 5 mL of concentrated sulfuric acid to form a yellow solution, which was cooled to around −15° C. with a sodium chloride/ice (1/3) bath. Aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) was added to the solution slowly enough to maintain the internal temperature of the reaction mixture below 10° C., with vigorous stirring. The reaction mixture was stirred at 0° C. for 1 hour and then 10 mL of water was added, which was then extracted with methylene chloride (20 mL×3). The combined organic phase was washed with water, dried with anhydrous magnesium sulfate, and then concentrated in vacuo. Pyridine-2-sulfonyl chloride (145 mg, 72%) was produced as a yellowish viscous liquid. 1H NMR (CDCl3): δ 7.684-7.729 (m, 1H), 8.043-8.143 (m, 2H), 8.84 (d, J=4.10 Hz, 1H).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Mercaptopyridine (available from Sigma-Aldrich; 0.25 g, 2.25 mmol) was added to H2SO4 (8 mL) and the mixture was cooled to about −5° C. Sodium hypochlorite (10% solution; 17 mL) was added and the reaction mixture was stirred for 30 min at about 0° C. Water (10 mL) was added and the mixture was extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated under reduced pressure to give crude pyridine-2-sulfonyl chloride (0.23 g, 58%), which was used directly in the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
Pyridine-2-sulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
Pyridine-2-sulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
Pyridine-2-sulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
Pyridine-2-sulfonyl Chloride
Reactant of Route 6
Pyridine-2-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.